3-[2-Methoxy-4-(trifluoromethoxy)phenyl]prop-2-enoic acid
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Overview
Description
3-[2-Methoxy-4-(trifluoromethoxy)phenyl]prop-2-enoic acid is an organic compound with a complex structure that includes methoxy and trifluoromethoxy functional groups attached to a phenyl ring, which is further connected to a prop-2-enoic acid moiety
Mechanism of Action
Target of Action
Mode of Action
It’s worth noting that similar compounds have been used in suzuki–miyaura (sm) coupling reactions . In these reactions, the compound may participate in electronically divergent processes with a metal catalyst .
Biochemical Pathways
It’s known that similar compounds have been used in suzuki–miyaura coupling reactions , which involve the formation of carbon-carbon bonds. This suggests that the compound could potentially affect biochemical pathways involving carbon-carbon bond formation.
Result of Action
Similar compounds have been used in the synthesis of biologically active molecules , suggesting that this compound could potentially have similar effects.
Action Environment
It’s known that the success of suzuki–miyaura coupling reactions, which similar compounds participate in, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-Methoxy-4-(trifluoromethoxy)phenyl]prop-2-enoic acid typically involves the reaction of 2-methoxy-4-(trifluoromethoxy)benzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or pyridine to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[2-Methoxy-4-(trifluoromethoxy)phenyl]prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bond in the prop-2-enoic acid moiety to a single bond, forming saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring, particularly at positions ortho and para to the methoxy and trifluoromethoxy groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce saturated acids or alcohols. Substitution reactions can introduce various functional groups onto the phenyl ring, leading to a wide range of derivatives.
Scientific Research Applications
3-[2-Methoxy-4-(trifluoromethoxy)phenyl]prop-2-enoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Comparison with Similar Compounds
Similar Compounds
3-[2-Methoxy-4-(trifluoromethyl)phenyl]prop-2-enoic acid: Similar structure but with a trifluoromethyl group instead of trifluoromethoxy.
3-[2-Methoxy-4-(difluoromethoxy)phenyl]prop-2-enoic acid: Contains a difluoromethoxy group instead of trifluoromethoxy.
3-[2-Methoxy-4-(fluoromethoxy)phenyl]prop-2-enoic acid: Features a fluoromethoxy group instead of trifluoromethoxy.
Uniqueness
The presence of the trifluoromethoxy group in 3-[2-Methoxy-4-(trifluoromethoxy)phenyl]prop-2-enoic acid imparts unique chemical properties, such as increased lipophilicity and metabolic stability, compared to its analogs. These properties can enhance the compound’s performance in various applications, making it a valuable target for research and development .
Properties
IUPAC Name |
3-[2-methoxy-4-(trifluoromethoxy)phenyl]prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3O4/c1-17-9-6-8(18-11(12,13)14)4-2-7(9)3-5-10(15)16/h2-6H,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPKCPWSXRJGOGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)OC(F)(F)F)C=CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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